molecular formula C7H12N2O2 B13147619 (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid

(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid

Cat. No.: B13147619
M. Wt: 156.18 g/mol
InChI Key: PWNNWRMEFBRGOE-YFKPBYRVSA-N
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Description

(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is an organic compound that features a pyrrolidine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid typically involves the reaction of a pyrrolidine derivative with an amino acid precursor. One common method involves the use of a protected amino acid, which is then deprotected after the pyrrolidine ring is introduced. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]phenol
  • Benzonitrile, 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]

Uniqueness

(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is unique due to its specific structure, which combines a pyrrolidine ring with an amino acid backbone. This structural feature allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds may not.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid

InChI

InChI=1S/C7H12N2O2/c1-5(7(10)11)9-6-3-2-4-8-6/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

PWNNWRMEFBRGOE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NCCC1

Canonical SMILES

CC(C(=O)O)NC1=NCCC1

Origin of Product

United States

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